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molecular formula C9H7ClN2O2S B3026665 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid CAS No. 1047630-55-6

5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

Cat. No. B3026665
M. Wt: 242.68
InChI Key: KBOSDMHARWSTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946278B2

Procedure details

To a 250 mL round-bottomed flask was added methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (4.4 g, 17.14 mmol) and sodium hydroxide (28.6 ml, 171 mmol) in tetrahydrofuran (THF) (50 ml) and MeOH (50 mL). The reaction solution was stirred at RT for 12 h and then made acidic (pH ˜2) with 2.5 M HCl and extracted with DCM. The organic layer was separated, dried (Na2SO4) and concentrated to an off-white solid (4.2 g, 94%) which was used directly without further purification: LCMS (ES) m/z 243 (M+H)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9]C)=[O:8])=[CH:4][C:3]=1[C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1.[OH-].[Na+].Cl>O1CCCC1.CO>[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=C(C=C(S1)C(=O)OC)C1=CC=NN1C
Name
Quantity
28.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an off-white solid (4.2 g, 94%) which
CUSTOM
Type
CUSTOM
Details
was used directly without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=C(C=C(S1)C(=O)O)C1=CC=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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